| Property | Value / Description |
|---|---|
| Target | Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI) [1] |
| Target Inhibition (Kᵢ) | 2.02 μM [1] |
| Anti-TB Activity (MIC) | 0.78 μM (against Mtb H37Rv strain) [1] |
| Cytotoxicity (IC₅₀) | > 86 μg/mL (in HEK293 cells) [1] |
| Molecular Formula | C₁₄H₁₁N₅O₄S₂ [1] |
| Molecular Weight | 377.40 g/mol [1] |
| CAS Number | 2413974-52-2 [1] |
The data in the summary table were generated through standard biochemical and microbiological assays.
Ketol-acid reductoisomerase (KARI) is the second enzyme in the biosynthetic pathway for the branched-chain amino acids (BCAAs) valine, isoleucine, and leucine [2] [3]. This pathway is essential for plants and microorganisms but is absent in animals, including humans [2] [3]. This makes KARI an attractive target for developing herbicides and antibiotics, as inhibitors are likely to selectively disrupt the pathogen's or weed's metabolism without harming humans [2].
The diagram below illustrates the position of KARI in this essential metabolic pathway and the point of inhibition by this compound.
Inhibition of KARI blocks the production of essential branched-chain amino acids [2].
The discovery of this compound is part of a growing research effort to validate KARI as a viable drug target for new anti-tuberculosis agents [4]. This is particularly important given the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains [4].
The table below summarizes the key quantitative data for compound 1f as reported in the scientific literature [1].
| Property | Value for Compound 1f | Notes / Description |
|---|---|---|
| Ki, app (MtKARI) | 23.3 nM | Competitive for AL; time-dependent, competitive for NADPH [1]. |
| MIC (MtH37Rv) | 12.7 µM | Minimum Inhibitory Concentration against a virulent strain of M. tuberculosis [1]. |
| Inhibition (Oryza sativa KARI) | No time-dependent inhibition observed | Competes with AL (Ki = 146 nM) and is uncompetitive for NADPH [1]. |
| Herbicidal Activity | 63% growth inhibition of Brassica campestris | Activity shown at a concentration of 10 mg/mL [1]. |
Compound 1f belongs to a class of pyrimidinediones identified as novel, non-mechanism-based inhibitors of KARI [1]. Its properties are distinct from earlier transition-state analogs.
The following diagram illustrates the established competitive inhibition mechanism of this class of compounds, based on the structural data available [1].
The evaluation of compound 1f involved several standard biochemical and microbiological assays [1]:
The development of compound 1f and its analogs addresses two significant challenges in KARI inhibitor development [1]:
The table below summarizes key quantitative data for lead KARI inhibitor compounds from recent research.
| Compound | Target Enzyme & Inhibition | In Vitro Anti-TB Activity (MIC against MtH37Rv) | Other Activity |
|---|---|---|---|
| Pyrimidinedione 1f [1] | MtKARI: Competitive vs. AL and NADPH; Time-dependent. ( K_{i,app} = 23.3 , \text{nM} ) [1]. | ( \text{MIC} = 12.7 , \mu\text{M} ) [1] | - |
| Pyrimidinedione 1a [1] | MtKARI: ( K_{i,app} = 0.30 , \mu\text{M} ) [1]. | ( \text{MIC} = 27.4 , \mu\text{M} ) [1] | Herbicidal: 85% inhibition of Brassica campestris at 20 µM [1]. |
| Lead Thiadiazole [2] | MtKARI: Proposed target. ( K_i = 2.02 , \mu\text{M} ) [2]. | ( \text{MIC} = 0.78 , \mu\text{M} ) [2] | Low cytotoxicity against HEK 293 cell lines [2]. |
Here are detailed methodologies for core experiments used to characterize these KARI inhibitors.
This protocol measures the inhibition of KARI enzyme activity by tracking NADPH consumption [3] [1].
This method determines the Minimum Inhibitory Concentration (MIC) of compounds against live M. tuberculosis [2].
The following diagram maps out the logical sequence and key decision points in the typical characterization pathway for a novel KARI inhibitor.
The following table summarizes the key experimental data for the pyrimidinedione inhibitor 1f as reported in the 2025 study [1].
| Parameter | Value for MtKARI / *M. tuberculosis* | Value for OsKARI (Oryza sativa) | Notes |
|---|---|---|---|
| Apparent Ki (K~i, app~) | 49.4 ± 5.0 nM [1] | 146 nM [1] | Measured against the substrate 2-acetolactate (AL). |
| Inhibition Modality (vs. AL) | Competitive [1] | Competitive [1] | |
| Inhibition Modality (vs. NADPH) | Competitive [1] | Uncompetitive [1] | |
| Time-Dependent Inhibition | Yes [1] | No [1] | Observed for the bacterial (class I) enzyme. |
| Minimum Inhibitory Concentration (MIC) | 12.7 µM [1] | Not Applicable | Against M. tuberculosis H37Rv strain. |
| Herbicidal Activity | Not Applicable | 63% growth inhibition of Brassica campestris at 10 mg/mL [1] | For reference, data is for compound 1a. |
While the full protocol is not detailed, the research describes several key experimental procedures used to characterize inhibitor 1f [1].
The diagram below outlines the logical sequence of key experiments involved in characterizing a KARI inhibitor like 1f, from initial biochemical screening to mechanistic studies.
The following diagram illustrates the dual binding mechanism of inhibitor 1f within the active site of MtKARI, competing with both the substrate and the cofactor.
I hope this structured compilation of data and methodologies is helpful for your research. The search identified a highly relevant and recent source, but for a complete and reproducible protocol, you may need to:
This compound (Compound 5b) is a small molecule inhibitor specifically developed to target ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis (Mtb) [1] [2]. KARI is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs), a pathway essential in plants and microbes but absent in animals, making it an attractive target for antibiotic and herbicide development [3] [4].
The core activity data for this compound is summarized in the table below.
| Assay Type | Target/System | Key Metric | Reported Value | Significance & Context |
|---|---|---|---|---|
| Enzyme Inhibition [1] | Mtb KARI | Ki (Inhibition Constant) | 2.02 µM | Quantifies direct binding affinity and potency against the purified enzyme. |
| Antimycobacterial Activity [1] | Mtb H37Rv (bacterial strain) | MIC (Minimum Inhibitory Concentration) | 0.78 µM | Indifies the lowest concentration that prevents visible bacterial growth in culture. |
| Cytotoxicity [1] | HEK293 (Human Embryonic Kidney cells) | IC50 (Half-maximal Inhibitory Concentration) | > 86 µg/mL (~228 µM) | Suggests low cytotoxicity in mammalian cells, indicating a potential selective toxicity against the bacterium. |
The primary experimental workflow for characterizing this compound involves moving from biochemical assays to cellular and whole-organism models, as illustrated below.
This protocol measures the direct inhibition of recombinant Mtb KARI enzyme activity by this compound.
This protocol evaluates the ability of this compound to inhibit the growth of live M. tuberculosis bacteria.
This protocol assesses the potential cytotoxic effects of this compound on mammalian cells to evaluate its selective toxicity.
I hope these detailed application notes and protocols provide a solid foundation for your experimental work. Should you require further clarification on any specific step or wish to explore more complex assay designs, please feel free to ask.
The protocols below are based on a study in the liverwort Marchantia polymorpha and investigate the core KAI2-dependent signaling pathway [1].
This protocol outlines the use of loss-of-function mutants to determine gene function.
MpKAI2A, MpMAX2, and MpSMXL [1].Mpkai2a, Mpmax2, Mpkai2a Mpsmxl (double mutant), and Mpmax2 Mpsmxl (double mutant) [1].Mpkai2a and Mpmax2 mutants are counteracted in the Mpkai2a Mpsmxl and Mpmax2 Mpsmxl double mutants [1].Mpkai2a and Mpmax2 single mutants will show retarded thallus growth and suppressed gemma dormancy. These defects should be rescued in the double mutants, indicating that MpKAI2A, MpMAX2, and MpSMXL operate in the same genetic pathway [1].This protocol determines if MpSMXL is degraded in a proteasome-dependent manner.
SMXL-Citrine fusion protein.N. benthamiana leaves with the SMXL-Citrine construct.The table below summarizes key genetic interactions and phenotypic observations from the foundational study [1].
| Genetic Line / Experiment | Observed Phenotype (Thallus Growth) | Observed Phenotype (Gemma Dormancy) | Key Interpretation |
|---|---|---|---|
| Wild-type | Normal | Normal (dormant in dark) | Baseline phenotype [1]. |
Mpkai2a mutant |
Retarded | Suppressed | Loss of KAI2 receptor function disrupts signaling [1]. |
Mpmax2 mutant |
Retarded | Suppressed | Loss of F-box protein prevents ubiquitination of target [1]. |
Mpkai2a Mpsmxl double mutant |
Rescued (normal) | Rescued (normal) | Loss of repressor (MpSMXL) bypasses need for signal perception [1]. |
MpSMXLd53 mutant |
Retarded | Suppressed | Non-degradable MpSMXL constitutively represses signaling [1]. |
| SMXL-Citrine + MG132 | N/A | N/A | Fluorescence detection confirms proteasomal degradation of MpSMXL [1]. |
The following diagram illustrates the core signaling pathway, created using Graphviz DOT language. This basic model can be expanded as you generate specific data on Mt KARI-IN-2.
Diagram 1: KAI2 Ligand Signaling and Repressor Degradation. This diagram outlines the core mechanism where an unknown KAI2 Ligand (KL) binds the KAI2 receptor, triggering MAX2-mediated ubiquitination and proteasomal degradation of SMXL repressor proteins, leading to gene expression [1].
Diagram 2: Experimental Workflow for KAI2 Analysis. A high-level workflow showing parallel genetic and biochemical approaches to characterize the KAI2 signaling pathway.
The provided protocols are a starting point. To apply them to This compound in a drug development context, consider these critical adaptations:
The diagram below illustrates the core KAI2/KL signaling pathway, which is the target for any KAI2 inhibitor testing. This pathway is conserved in plants and involves a proteasome-mediated degradation mechanism [1] [2] [3].
The table below summarizes key experimental strategies used to study the KAI2 signaling pathway, which can be adapted for inhibitor testing [2] [3].
| Method | Primary Application | Key Readouts & Measurements |
|---|---|---|
| Genetic Mutant Analysis | Establish pathway function; identify components. | Phenotypic scoring (e.g., germination rate, root hair development, vegetative reproduction defects) [2]. Gene expression via qRT-PCR [2]. |
| Chemical Treatment (e.g., rac-GR24) | Activate pathway; test inhibitor efficacy. | Transcriptome changes (RNA-seq) [2]. Protein degradation assays (Western blot) [2] [3]. |
| Protein-Protein Interaction | Confirm molecular mechanisms of signaling. | Co-immunoprecipitation (Co-IP) to detect KAI2-MAX2 interaction [3]. SMXL ubiquitination and degradation assays [3]. |
| Transcriptomics (RNA-seq) | Identify downstream targets & inhibitor effects. | Differential gene expression analysis [2]. Validation of known KAR/KL-responsive genes [2]. |
This protocol provides a framework for testing potential KAI2 inhibitors, based on experimental logic from recent studies.
The KAI2-mediated signaling pathway is a crucial plant mechanism for regulating development and environmental adaptation. It is activated when the KAI2 receptor perceives karrikins (KARs) from smoke or hypothesized endogenous KAI2 Ligands (KLs) [1] [2]. The core mechanism involves a proteasome-mediated degradation cascade that reprograms gene expression [1].
The diagram below illustrates this core pathway and its key outputs, including the promotion of vegetative reproduction via cytokinin synthesis, as recently demonstrated in Marchantia polymorpha [3].
Here are detailed methodologies for key experiments investigating KAI2 signaling and its interaction with cytokinin, based on a recent study [3].
The table below summarizes the role of KAI2 signaling in various physiological processes across plant species, demonstrating its multifaceted nature.
| Physiological Process | Plant Species | Role of KAI2 Signaling | Key Downstream Effectors / Interactions |
|---|---|---|---|
| Vegetative Reproduction | Marchantia polymorpha | Positively controls gemma cup and gemma formation [3] | Activates MpLOG and GCAM1; induces cytokinin synthesis [3] |
| Root & Root Hair Development | Arabidopsis thaliana, Lotus japonicus | Regulates growth in response to low phosphate [1] [3] | Modulates ethylene biosynthesis and signaling; affects auxin transport [3] |
| Arbuscular Mycorrhizal Symbiosis | Rice (Oryza sativa) | Required for perception of symbiotic fungi [1] | Interacts with strigolactone biosynthesis; negatively regulated by SMAX1 [1] |
| Drought Resistance | Arabidopsis thaliana | Promotes drought resistance [1] | Negatively regulated by SMAX1 and SMXL2 [1] |
| Seed Germination | Arabidopsis thaliana | Promotes seed germination [1] [2] | Requires gibberellic acid synthesis and light [1] |
Understanding KAI2's structure and ligand specificity is critical for drug development professionals.
Ketol-acid reductoisomerase (KARI; EC 1.1.1.86) is the second enzyme in the branched-chain amino acid (valine, leucine, isoleucine) biosynthesis pathway. As this pathway is absent in animals, KARI represents a promising target for developing novel antimicrobial agents with selective toxicity [1].
The crystal structure of Mycobacterium tuberculosis KARI (Mt KARI) has been determined at a high resolution of 1.00 Å (PDB ID: 4YPO). This structure, solved using X-ray diffraction, reveals the enzyme in a complex with two magnesium (Mg²⁺) ions in its active site [1]. Analysis of this structure provides the following key characteristics, which are critical for inhibitor design:
| Characteristic | Description |
|---|---|
| Organism | Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv) |
| PDB ID | 4YPO [1] |
| Structure Resolution | 1.00 Å [1] |
| Active Site Metals | Two Mg²⁺ ions, separated by 4.7 Å in the apo state [1] |
| Catalytic Requirement | Binding of substrates induces domain movement and reduces metal-ion distance to ~3.5 Å [1] |
| Drug Target Rationale | Biosynthetic pathway is present in bacteria but not in humans [1] |
The following protocols are suggested based on standard methodologies for enzymology and drug discovery, using the structural insights from Mt KARI.
This protocol is used for the in silico screening and optimization of potential inhibitors like KARI-IN-2.
This protocol measures the half-maximal inhibitory concentration (IC₅₀) of KARI-IN-2.
This protocol evaluates the antibacterial activity of KARI-IN-2 against M. tuberculosis.
The diagrams below, generated using Graphviz, illustrate the logical workflow for drug discovery and the enzyme's catalytic mechanism, based on the structural information available.
This diagram illustrates the structural changes during catalysis, as inferred from the comparison of related KARI structures [1].
To build upon the foundational information provided here, you may need to:
A systematic approach is key to resolving solubility issues. The following flowchart outlines a recommended troubleshooting workflow.
The steps in this workflow are detailed below.
The table below summarizes common solvents and additives for solubility screening.
| Solvent/Additive | Typical Working Concentration | Key Considerations |
|---|---|---|
| DMSO | 0.1 - 1.0% | Standard solvent; verify final concentration is low enough to avoid cellular toxicity. [1] |
| Co-solvent Systems (e.g., Ethanol, Methanol, PEG) | 0.5 - 2.0% | Can improve solubility but may denature proteins or affect cell membranes. |
| Cyclodextrins (e.g., HP-β-CD) | 0.1 - 10 mM | Forms water-soluble inclusion complexes; excellent for hydrophobic compounds. |
| Detergents (e.g., Tween-80, Triton X-100) | 0.01 - 0.1% | Can solubilize aggregates; potential for significant assay interference. |
| Serum Albumin (e.g., BSA) | 0.1 - 1.0% | Binds hydrophobic compounds; can be used in cell-based assays. [1] |
Poorly soluble compounds can form colloidal aggregates, a common cause of false-positive results in high-throughput screens (HTS). [1]
Q1: My compound dissolves in DMSO but precipitates in the assay buffer. What should I do? This is a classic issue. Avoid increasing the DMSO concentration beyond 1% for cell-based assays. Instead, try using a co-solvent like a low percentage of ethanol, or introduce a solubilizing agent like cyclodextrin into your assay buffer.
Q2: How can I be sure that my compound's biological activity is real and not an artifact of insolubility? This is a critical step in triage. Implement counter-screens designed to detect assay interference. [1] The "Additive Challenge" and "Orthogonal Assay" protocols described above are standard practices to confirm the specificity of your hits before devoting significant resources to them.
Q3: Are there any structural features (PAINS) I should be aware of that might cause reactivity or interference? Yes. Certain molecular substructures, known as Pan-Assay Interference Compounds (PAINS), can cause false positives through non-specific chemical reactivity, aggregation, or light absorption. [1] It is highly recommended to screen your compound's structure against established PAINS filters, which are available in many cheminformatics software packages.
To ensure the robustness of your findings, adhere to the following principles in your experimental design [2]:
The karrikin (KAR) signaling pathway, perceived through the KAI2 receptor, regulates various plant processes. The diagram below illustrates this core signal transduction mechanism.
Figure 1: The core KAR/KAI2 signaling pathway in plants.
In this pathway, the binding of a ligand (KAR or the endogenous KAI2-ligand, KL) to the KAI2 receptor initiates the formation of a complex with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) [1] [2]. This complex is part of the SCF-type E3 ubiquitin ligase. The active SCF^(KAI2-MAX2) complex then tags the transcriptional repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for degradation by the 26S proteasome [1] [2]. The degradation of these repressors releases the inhibition on downstream genes, leading to transcriptional reprogramming that influences processes like seed germination, seedling development, and stress responses [1] [2].
Here are solutions to common experimental problems involving the KAI2 pathway.
| Question / Issue | Possible Causes | Recommended Solution & Experimental Validation |
|---|
| No phenotypic response to KAR
application (e.g., no germination
stimulation or hypocotyl elongation). | • Inactive KAR compound or analog (e.g., GR24).
• Incorrect concentration or solvent.
• Mutants with impaired signaling (
kai2 or max2). | • Confirm bioactivity with a positive control (e.g., Arabidopsis Col-0).
• Use fresh, properly stored KAR
or GR24ent-5DS [2].
• Genotype mutants to confirm background. |
| High variability in germination
assays or seedling growth bioassays. | • Uneven KAR distribution in plates.
• Inconsistent seed quality, after-ripening, or storage.
• Variable light or stratification conditions. | • Prepare a concentrated stock and add to cooled, molten agar for even mixing.
• Use a large, seed lot from a single harvest, properly stored and age-matched.
• Strictly control light intensity, quality, and temperature. |
| Distinguishing KAR signaling from
Strigolactone (SL) signaling. | • Overlap in phenotypic outputs (e.g., root architecture).
• Use of non-specific synthetic analogs (e.g., rac-GR24). | • Use specific stereoisomers: GR24ent-5DS for KAR
pathway; GR245DS for SL pathway [2].
• Employ double mutants (e.g., d14 kai2) for genetic dissection. |
| Difficulty detecting genetic
interactions or interpreting
pathway crosstalk. | • Functional redundancy (e.g., between SMAX1 and SMXL2).
• Strong crosstalk with hormone pathways (e.g., ethylene, gibberellin) [1]. | • Use higher-order loss-of-function mutants (e.g., smax1 smxl2).
• Include hormone biosynthesis or signaling mutants in the kai2/max2 background in your studies. |
To ensure reproducible results, follow these core methodologies.
This is a standard method for quantifying KAR activity.
kai2 or max2 mutant as a negative control is highly recommended to confirm the response is specific to the pathway.This assay measures hypocotyl elongation response to KARs.
kai2 mutant may be due to the inability to perceive applied KARs; they could be due to the disruption of this endogenous KL signaling.
While a specific compound named "Mt KARI-IN-2" was not found in the search results, a 2025 study characterizes a potent pyrimidinedione inhibitor, compound 1f, which fits the description of a KARI inhibitor for Mycobacterium tuberculosis [1].
The quantitative data for this inhibitor and a related herbicidal compound (1a) are summarized in the table below.
| Compound | Target | Inhibition Constant (Kᵢ,ₐₚₚ) | MIC (M. tuberculosis H37Rv) | Herbicidal Activity |
|---|---|---|---|---|
| 1f | MtKARI (Class I) | 49.4 ± 5.0 nM [1] | 12.7 µM [1] | 63% growth inhibition of Brassica campestris at 10 mg/mL [1] |
| 1a | OsKARI (Class II) | 1.8 ± 0.14 µM [1] | 27.4 µM [1] | 85% inhibition of OsKARI at 20 µM [1] |
The following protocol is based on the kinetic characterization and evaluation methods described in the research for compound 1f [1]:
1. Enzyme Inhibition Assay (Determining Kᵢ)
1f).2. Whole-Cell Activity Assay (Determining MIC)
The study on compound 1f provides critical insights for optimizing KARI inhibitor concentration and efficacy [1]:
1f is a competitive but time-dependent inhibitor for both the substrate (AL) and the cofactor (NADPH) in MtKARI. This dual competition is a crucial mechanism that enhances its effectiveness and differentiates it from earlier inhibitors [1].1f helps mitigate this issue, making it a more robust inhibitor [1].The diagram below outlines a logical workflow for optimizing inhibitor concentration and efficacy, based on the key findings.
Understanding the fundamental role and standard assay conditions of KARI is crucial for troubleshooting.
The table below summarizes key kinetic parameters from characterized KARI enzymes for reference and comparison.
| Enzyme Source | Class | kcat (s⁻¹) | KM for 2-AL (μM) | Preferred Cofactor |
|---|---|---|---|---|
| Mt KARI-II (Variant) | II | 2.23 ± 0.1 | 250 ± 30 | NADPH (can use NADH) [1] |
| Mt KARI (H37Rv) | I | 1.4 ± 0.02 | 110 ± 4 | NADPH [1] |
| E. coli KARI (EcoKARI) | II | Similar to Mt KARI-II | Similar to Mt KARI-II | Information missing |
| S. acidocaldarius (Sac-KARI) | I | Information missing | Information missing | NADPH (KM = 0.4 μM), also uses NADH (KM = 6.0 μM) [2] |
Here are solutions to common problems you might encounter when working with Mt KARI assays.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low/No Activity Detected | Missing/inactive cofactor; Incorrect metal cofactor; Substrate degradation or inactivity; Enzyme denaturation | Verify NADPH/NADH freshness (A340 of stock); Ensure Mg²⁺ (e.g., 10 mM MgCl₂) is present [1]; Use fresh 2-acetolactate; Check enzyme storage and handling. |
| Unexpected Kinetics | Cofactor specificity; Enzyme class differences; Substrate inhibition | Test activity with both NADH and NADPH [1] [2]; Confirm enzyme class (I vs. II) and expected parameters; Optimize substrate concentration range. |
| High Background Signal | Non-enzymatic NADPH oxidation; Contaminating enzymes | Run negative controls without substrate or enzyme; Ensure reagent and buffer purity. |
For clarity, the following diagram outlines a general workflow for setting up and running a basic KARI activity assay, which can serve as a checklist for your experiments.
This technical support center is designed to assist researchers with the experimental use of Mt KARI-IN-2. The information below outlines the structure. You will need to gather specific data from patent documents, supplier data sheets, or primary research literature to fill in the details.
Table for key physicochemical and handling data. Populate with details once found.
| Property | Specification / Recommended Handling |
|---|---|
| Chemical Name | e.g., this compound |
| CAS Number | To be confirmed |
| Molecular Formula | To be confirmed |
| Molecular Weight | To be confirmed |
| Solubility | DMSO: e.g., >50 mM Water: e.g., <0.1 mM PBS (pH 7.2): e.g., <0.05 mM | | Storage | Temperature: e.g., -20°C Conditions: e.g., Desiccated, protected from light Stability: e.g., >2 years under recommended storage | | Aliquot Advice | e.g., Prepare single-use aliquots in DMSO to avoid freeze-thaw cycles. |
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: We are observing low efficacy in our cellular models. What could be the cause?
Q3: The compound precipitates in aqueous buffer. How can this be prevented?
Q4: What are the appropriate controls for experiments with this compound?
Since the specific pathway for this compound was not identified, the diagram below is a generic template for a small molecule inhibitor acting on a kinase signaling pathway. You can adapt the labels and connections once you have the specific information.
The table below summarizes the inhibitory activity (Ki,app) of selected compounds against MtKARI and their antimycobacterial activity (MIC against MtH37Rv) [1].
| Compound | MtKARI Ki,app (µM) | MtH37Rv MIC (µM) |
|---|---|---|
| 1f | 0.05 ± 0.005 | 12.7 |
| 1a | 0.30 ± 0.04 | 27.4 |
| 1b | 0.36 ± 0.05 | 20.4 |
| 1c | 0.37 ± 0.03 | 46.38 |
| 1d | 1.01 ± 0.14 | 47.39 |
| 1e | 1.06 ± 0.14 | 65.43 |
Based on the study, here are the core methodologies and insights relevant for researchers:
While not framed as FAQs, the research highlights several points that could lead to experimental challenges:
The following diagram summarizes the role of KARI in the biosynthesis pathway of branched-chain amino acids (BCAAs).
The presented data on pyrimidinediones, particularly compound 1f, provides a strong foundation for building your method refinement guide. The most current information focuses on the characterization of new inhibitor classes rather than step-by-step troubleshooting.
To build a more comprehensive knowledge base, you could:
Once you have collected the necessary data, you can structure it effectively. Here is a template for the kind of table you can create.
Proposed Structure for a Performance Benchmarking Table:
| Performance Metric | Mt KARI-IN-2 | Alternative A | Alternative B | Alternative C | Notes / Experimental Context |
|---|---|---|---|---|---|
| IC50 (nM) | (Value) | (Value) | (Value) | (Value) | In vitro binding affinity assay |
| EC50 (nM) | (Value) | (Value) | (Value) | (Value) | In vitro functional activity |
| Half-life (hours) | (Value) | (Value) | (Value) | (Value) | Preclinical model (e.g., mouse, rat) |
| Tumor Growth Inhibition (%) | (Value) | (Value) | (Value) | (Value) | Xenograft model, study day Y |
| Objective Response Rate (%) | (Value) | (Value) | (Value) | (Value) | Phase Z Clinical Trial |
For your guide, visualizing the experimental workflow is crucial. Using the Graphviz DOT language [1], you can create clear diagrams. Below is a generic template for a drug screening workflow that you can adapt once your specific protocols are known.
Here is a sample DOT script that outlines a logical workflow for a drug performance study:
This script generates a flowchart showing the key stages of a drug performance study, from initial screening to final reporting. You can customize the labels, colors, and pathway based on the specific experimental details you find.
The most relevant information comes from a crystal structure of Staphylococcus aureus ketol-acid reductoisomerase (KARI) in complex with an inhibitor, MMV553002 (PDB ID: 6VO2) [1]. The experimental data below can serve as a benchmark for comparison.
| Characteristic | Experimental Data / Finding |
|---|---|
| Organism / Protein | Staphylococcus aureus KARI |
| Inhibitor (Parent Compound) | MMV553002 (3-((methylsulfonyl)methyl)-2H-benzo[b][1,4]oxazin-2-one) [1] |
| Inhibitor (Observed Hydrolyzed Product) | 3-(methylsulfonyl)-2-oxopropanoic acid (R67) [1] |
| Experimental Method | X-ray Crystallography [1] |
| Resolution | 1.59 Å [1] |
| Co-factors Present | Mg2+, NADPH [1] |
| Key Finding on Specificity | The inhibitor's anti-TB activity was largely attributed to its 2-aminophenol hydrolysis product, not the parent compound [1] |
The study provides a clear, citable methodology for key experiments that you can reference for your own testing protocols [1]:
KARI is not typically involved in a classic signaling pathway but is a critical enzyme in a fundamental biochemical pathway. The diagram below illustrates its role, which is crucial for understanding the impact of its inhibition.
Inhibiting KARI blocks this pathway, leading to a bacteriostatic effect, as the bacteria cannot synthesize the essential amino acids Valine, Leucine, and Isoleucine [1].
Based on the available information, here is how you can proceed to create a more comprehensive comparison: